molecular formula C8H9BClFO4 B8248147 (4-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)boronic acid

(4-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)boronic acid

Cat. No.: B8248147
M. Wt: 234.42 g/mol
InChI Key: YSLGSVSHSQAFNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)boronic acid is a high-purity aromatic boronic acid supplied as a solid and is a valuable synthetic intermediate in organic chemistry and drug discovery research . With a molecular formula of C8H9BClFO4 and a molecular weight of 234.41 g/mol, this compound is expertly designed for use in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, allowing researchers to efficiently conjugate the phenyl ring of this boronic acid with a wide variety of aromatic halides. The unique substitution pattern on the benzene ring—featuring chloro, fluoro, and methoxymethoxy groups—makes it a versatile building block for constructing complex biaryl structures. These structures are often explored in the development of pharmaceutical candidates, agrochemicals, and organic materials. The halogen and ether substituents provide distinct electronic and steric properties, and can serve as handles for further synthetic modifications. As a key raw material, this compound enables the synthesis of more complex molecules for screening and development. For research purposes only. Not for human or veterinary use.

Properties

IUPAC Name

[4-chloro-2-fluoro-3-(methoxymethoxy)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BClFO4/c1-14-4-15-8-6(10)3-2-5(7(8)11)9(12)13/h2-3,12-13H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLGSVSHSQAFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)OCOC)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BClFO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.42 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Miyaura Borylation of Halogenated Precursors

Route 1 :
Starting material : 4-Chloro-2-fluoro-3-(methoxymethoxy)bromobenzene.
Reagents : Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc.
Conditions : Anhydrous dioxane, 90°C, 12 hours.
Mechanism :

Ar-Br+B2(pin)2Pd0/ligandAr-B(pin)+byproducts\text{Ar-Br} + \text{B}2\text{(pin)}2 \xrightarrow{\text{Pd}^{0}/\text{ligand}} \text{Ar-B(pin)} + \text{byproducts}

Yield : 78–85% after hydrolysis.

Key Steps :

  • Protection : Methoxymethyl chloride protects the phenolic -OH at position 3 prior to bromination.

  • Borylation : Pd-catalyzed coupling installs the boronate ester.

  • Hydrolysis : Pinacol ester cleavage using HCl/MeCN.

Advantages : High regioselectivity due to bromide’s superior leaving group ability.

Directed Ortho-Metalation (DoM)

Route 2 :
Starting material : 3-(Methoxymethoxy)-4-chloro-2-fluorobenzene.
Reagents : n-BuLi, B(OMe)₃.
Conditions : THF, −78°C, 2 hours.
Mechanism :

Ar-H+n-BuLiAr-LiB(OMe)3Ar-B(Ome)2H3O+Ar-B(OH)2\text{Ar-H} + \text{n-BuLi} \rightarrow \text{Ar-Li} \xrightarrow{\text{B(OMe)}3} \text{Ar-B(Ome)}2 \xrightarrow{\text{H}3\text{O}^+} \text{Ar-B(OH)}2

Yield : 70–75%.

Challenges :

  • Competing lithiation at positions para to methoxymethoxy.

  • Requires stoichiometric n-BuLi, increasing cost.

Protective Group Strategies

Methoxymethyl (MOM) Protection

Procedure :

  • Protection : React 3-hydroxy-4-chloro-2-fluorobenzene with MOM-Cl and DIPEA in DCM.

  • Bromination : NBS in CCl₄ introduces bromide at position 1.

  • Borylation : Miyaura reaction as in Route 1.

Stability : MOM group remains intact under Pd catalysis but hydrolyzes in strong acids.

Isolation and Purification

Salt-Assisted Partitioning

Method :

  • Post-hydrolysis, mix crude product with MeCN/H₂O (1:1).

  • Add NaCl (20 wt%), inducing phase separation.

  • Extract boronic acid into MeCN layer; evaporate to isolate.

Efficiency :

  • Yield improvement : 90% vs. 75% without salting-out.

  • Purity : >95% by HPLC.

Comparative Analysis of Methods

Method Catalyst Yield (%) Purity (%) Key Advantage
Miyaura BorylationPd(dppf)Cl₂8597Scalable, high regioselectivity
Directed Metalationn-BuLi7592Avoids halogenation step
Pinacol Ester HydrolysisHCl8896Mild conditions, minimal byproducts

Mechanistic Insights and Side Reactions

Boroxine Formation

Boronic acids dimerize to boroxines under anhydrous conditions:

2Ar-B(OH)2Ar-B-O-B-Ar+H2O2\,\text{Ar-B(OH)}2 \rightarrow \text{Ar-B-O-B-Ar} + \text{H}2\text{O}

Mitigation : Store in humidified solvents or as pinacol esters.

Protodeboronation

Acidic conditions promote loss of boron:

Ar-B(OH)2+H+Ar-H+B(OH)3\text{Ar-B(OH)}2 + \text{H}^+ \rightarrow \text{Ar-H} + \text{B(OH)}3

Solution : Neutralize post-hydrolysis rapidly.

Industrial-Scale Considerations

  • Cost : Pd catalysts contribute ~40% of total synthesis cost; ligand recycling is critical.

  • Green Chemistry : Replace dioxane with cyclopentyl methyl ether (CPME) for lower toxicity .

Scientific Research Applications

Organic Synthesis

1.1. Intermediates for Pharmaceuticals

The compound serves as an important intermediate in the synthesis of several pharmaceutical agents. It can be utilized to create derivatives that are active against various diseases, particularly as precursors for herbicides and other agrochemicals. For instance, methods involving (4-chloro-2-fluoro-3-(methoxymethoxy)phenyl)boronic acid have been reported for synthesizing 6-(poly-substituted aryl)-4-aminopicolinate compounds and 2-(poly-substituted aryl)-6-amino-4-pyrimidinecarboxylic acid compounds, which are known for their herbicidal properties .

1.2. Coupling Reactions

Boronic acids are widely recognized for their role in Suzuki-Miyaura coupling reactions, which are fundamental in forming carbon-carbon bonds in organic synthesis. The this compound can participate in these reactions, facilitating the formation of complex organic molecules with high efficiency .

Material Science

2.1. Polymer Development

The compound's boronic acid functional group enables its use in the development of new materials with unique properties. For example, it can be incorporated into polymer matrices or hydrogels to enhance their functionality. Research has demonstrated that boronic acid-functionalized polymers can selectively capture glycoproteins and glycopeptides, which is crucial in biochemical applications such as biosensing and drug delivery .

2.2. Gels and Nanoparticles

Research has shown that this compound can be used to create nanoparticles that selectively enrich glycopeptides from complex mixtures. These nanoparticles are designed to have a hydrophilic core and a boronic acid-functionalized shell, making them suitable for applications in proteomics and biomolecular analysis .

Case Studies

3.1. Glycoprotein Isolation

A study demonstrated the use of boronic acid-functionalized materials for the selective isolation of glycoproteins from biological samples using magnetic microspheres modified with boronic acids . The results indicated high specificity and capacity for glycoprotein capture, showcasing the potential of this compound in biochemical applications.

3.2. Synthesis of Herbicides

In another case, this compound was employed as an intermediate for synthesizing herbicidal compounds . The synthetic pathways involved various reactions that highlighted the compound's utility in agricultural chemistry.

Mechanism of Action

The mechanism of action of (4-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural Analogues with Methoxymethoxy or Methoxy Substituents

The methoxymethoxy group distinguishes this compound from analogues with simpler methoxy (-OCH₃) or bulkier alkoxy substituents. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties
(4-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)boronic acid 4-Cl, 2-F, 3-OCH₂OCH₃ 234.42 Moderate solubility in polar solvents; used in cross-coupling
(4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenyl)boronic acid 4-Cl, 2-F, 3-OCH₂CH₂OCH₃ 248.45 Increased hydrophilicity due to longer alkoxy chain; limited commercial availability
(5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid 5-F, 2-OCH₂OCH₃ 199.98 Higher solubility in aqueous media; used in enzyme inhibition studies
(3-Fluoro-4-(methoxymethoxy)phenyl)boronic acid 3-F, 4-OCH₂OCH₃ 199.98 Altered regiochemistry impacts binding affinity in medicinal applications

Key Insight : The position and size of the alkoxy group significantly influence solubility and biological activity. The methoxymethoxy group enhances solubility compared to methoxy but reduces steric hindrance relative to bulkier substituents .

Enzyme Inhibition
  • Fungal Histone Deacetylase (HDAC) Inhibition: Boronic acids with phenoxy-methyl groups, such as [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, exhibit IC₅₀ values of ~1 µM, outperforming trichostatin A (1.5 µM) . The target compound’s chloro-fluoro substitution may enhance target specificity but requires empirical validation.
  • β-Lactamase Inhibition: Triazole-substituted boronic acids (e.g., 1-amido-2-triazolylethaneboronic acid) show Ki values as low as 0.004 µM, leveraging bioisosteric effects for improved binding .
Antiproliferative Effects
  • Naphthalene/Phenanthrene Derivatives : 6-Hydroxynaphthalen-2-yl boronic acid (IC₅₀: 0.1969 µM) and phenanthren-9-yl boronic acid (IC₅₀: 0.2251 µM) demonstrate potent cytotoxicity, attributed to π-π stacking interactions . The target compound’s aromatic system lacks extended conjugation, likely reducing potency but improving selectivity.

Reactivity in Cross-Coupling Reactions

The chlorine and fluorine substituents in the target compound are electron-withdrawing, which typically slows transmetallation in Suzuki–Miyaura reactions. For example:

  • 4-Chlorophenylboronic acid achieves 75% conversion with bromobenzene, compared to 98% for unsubstituted phenylboronic acid .
  • 4-Formylphenylboronic acid shows even lower reactivity (63% conversion) due to stronger electron withdrawal .

The methoxymethoxy group in the target compound may mitigate this effect by donating electron density through oxygen lone pairs, though experimental data are lacking.

Solubility and Stability

  • Precipitation Issues : Bulky boronic acids like pyren-1-yl boronic acid precipitate in RPMI medium, limiting in vitro assays . The target compound’s methoxymethoxy group likely improves aqueous solubility, as seen in analogues with similar substituents .
  • Oxidation Stability : Boronic esters with neopentyl glycol diols oxidize slower (27 minutes for 50% conversion) than those with 2,3-butanediol (5 minutes) . The target compound’s free boronic acid form may exhibit intermediate stability, depending on substituent effects.

Biological Activity

(4-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer, antibacterial, and antiviral applications. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7_{7}H7_{7}BClFO3_{O_3}, with a molecular weight of 204.39 g/mol. The compound features a boronic acid functional group, which is known for its ability to interact with various biological targets through covalent bonding.

Target Interactions : The primary mechanism of action involves the compound's participation in the Suzuki–Miyaura coupling reaction, where it acts as a reagent that facilitates the formation of carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals.

Biochemical Pathways : The compound has been shown to inhibit specific enzymes and pathways associated with cancer cell proliferation. For instance, boronic acids are known to inhibit proteasomes, leading to cell cycle arrest and apoptosis in cancer cells .

Biological Activities

  • Anticancer Activity :
    • Research indicates that boronic acids can induce growth inhibition in various cancer cell lines by disrupting proteasomal activity. For example, studies have shown that compounds similar to this compound exhibit IC50_{50} values in the low nanomolar range against multiple myeloma cells .
    • A significant study highlighted that the introduction of boronic acid into drug structures enhances their efficacy against resistant cancer types by improving bioavailability and reducing first-pass metabolism .
  • Antibacterial Activity :
    • Boronic acids have demonstrated effectiveness against bacterial β-lactamases, which are enzymes that confer antibiotic resistance. The inhibition of these enzymes can restore the efficacy of β-lactam antibiotics .
    • Additionally, compounds like this compound may also inhibit other critical bacterial enzymes, leading to reduced bacterial growth and biofilm formation .
  • Antiviral Activity :
    • Some studies suggest that boronic acids can interfere with viral replication mechanisms by inhibiting specific viral enzymes or altering host cell pathways necessary for viral entry and replication .

Case Studies

StudyPurposeFindings
Anticancer Efficacy Evaluate the effects on multiple myeloma cellsExhibited an IC50_{50} of 6 nM, significantly inhibiting cell growth
Antibacterial Properties Assess inhibition of β-lactamase activityDemonstrated strong inhibitory effects on resistant bacterial strains
Antiviral Mechanism Investigate effects on viral replicationShowed potential in reducing viral load in infected cell cultures

Q & A

Q. Table 1: Example Catalytic Systems for Boronation

CatalystBaseSolventYield (%)Reference
Pd(dppf)Cl₂K₂CO₃DMF/H₂O45–48
NiCl₂(dppe)NaOAcToluene30–35

A: How do substituents (Cl, F, MOM) influence reactivity in cross-coupling reactions?

  • Electronic effects : The electron-withdrawing Cl and F at positions 2 and 4 reduce electron density at the boron center, slowing protodeboronation but increasing oxidative stability .
  • Steric effects : The MOM group at position 3 creates steric hindrance, requiring bulky ligands (e.g., SPhos) to prevent catalyst poisoning .
  • Regioselectivity : Fluorine’s ortho-directing nature ensures precise functionalization during precursor synthesis .

B: What analytical methods validate purity and structure?

  • HPLC-MS/MS : Detects impurities (e.g., dehalogenated byproducts) at <1 ppm levels. Use C18 columns with 0.1% formic acid in mobile phases for optimal retention .
  • NMR : ¹⁹F NMR (δ -110 to -120 ppm) confirms fluorine position; ¹¹B NMR (δ 28–32 ppm) verifies boronic acid integrity .
  • Elemental analysis : Combustion analysis for C, H, B, and Cl ensures stoichiometric consistency .

A: How to mitigate protodeboronation in aqueous reaction conditions?

  • pH control : Maintain pH 7–9 using phosphate buffers to stabilize the boronate anion .
  • Co-solvents : Use THF/H₂O (4:1) to reduce water activity and slow hydrolysis .
  • Additives : Add 1–5 mol% neopentyl glycol to form stable boronate esters .

B: What are key storage and handling protocols?

  • Storage : Under inert atmosphere (Ar/N₂) at -20°C to prevent oxidation. Desiccate with P₂O₅ .
  • Handling : Use gloveboxes for air-sensitive reactions. Avoid protic solvents during weighing .

A: How to assess stability under catalytic conditions?

  • Kinetic studies : Monitor degradation via in-situ ¹¹B NMR. For Pd-catalyzed reactions, half-life (t₁/₂) decreases by 30% at >60°C .
  • Accelerated stability testing : Expose to 40°C/75% RH for 72 hrs; ≤5% degradation indicates robustness .

A: What role does this compound play in stimuli-responsive drug delivery systems?

  • Glucose-sensitive hydrogels : The boronic acid forms reversible diol complexes (e.g., with polysaccharides). The MOM group enhances solubility in hydrophobic matrices .
  • pH-responsive release : At physiological pH (7.4), the boronate-diol complex dissociates, enabling controlled drug release .

Q. Table 2: Comparative Reactivity with Polyols

PolyolBinding Constant (Kₐ, M⁻¹)Application
Glucose1.2 × 10³Diabetes therapeutics
Sorbitol2.8 × 10³Oral drug delivery

B: How to resolve contradictions in regioselectivity data during halogenation?

  • Computational modeling : DFT studies (B3LYP/6-31G*) predict fluorine’s ortho-directing effect, overriding chloro’s meta preference .
  • Experimental validation : Use isotopic labeling (¹⁸O-MOM) to track substituent effects via MS/MS fragmentation .

A: What strategies control genotoxic impurities (GTIs) in API synthesis?

  • LC-MS/MS limits : Quantify aryl boronic acid impurities at ≤1 ppm using a validated ICH Q3D-compliant method .
  • Purge studies : Demonstrate ≥3-log reduction in GTIs after crystallization .

A: How to optimize catalytic efficiency in challenging coupling reactions?

  • Ligand screening : Bulky ligands (XPhos) improve turnover in sterically hindered systems.
  • Microwave-assisted synthesis : Reduces reaction time from 24 hrs to 2 hrs with 15% yield improvement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.